![molecular formula C16H13I2NO B14220164 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-19-7](/img/structure/B14220164.png)
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: is a synthetic organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The compound features a tricyclic aromatic ring system with two iodine atoms and a prop-1-en-1-yloxy methyl group attached to the nitrogen atom of the carbazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves the iodination of 9H-carbazole followed by the introduction of the prop-1-en-1-yloxy methyl group. One common method includes:
Iodination: The carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.
Alkylation: The iodinated carbazole is then reacted with prop-1-en-1-yl chloride in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-en-1-yloxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the iodine atoms can yield deiodinated carbazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deiodinated carbazole derivatives.
Substitution: Carbazole derivatives with various functional groups replacing the iodine atoms.
科学的研究の応用
Chemistry: 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, carbazole derivatives have been studied for their potential as anticancer agents, antimicrobial agents, and enzyme inhibitors. The presence of iodine atoms in the compound can enhance its biological activity and facilitate imaging studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties. The ability to modify the carbazole core structure allows for the design of molecules with specific biological activities.
Industry: In the materials science industry, carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices
作用機序
The mechanism of action of 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes, receptors, or DNA. The iodine atoms can facilitate binding to these targets, enhancing the compound’s efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
類似化合物との比較
3,6-Dibromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with bromine atoms instead of iodine.
3,6-Dichloro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Similar structure but with chlorine atoms instead of iodine.
3,6-Diiodo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group.
Uniqueness: The presence of iodine atoms in 3,6-Diiodo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole provides unique reactivity and electronic properties compared to its bromine and chlorine analogs
特性
CAS番号 |
832691-19-7 |
|---|---|
分子式 |
C16H13I2NO |
分子量 |
489.09 g/mol |
IUPAC名 |
3,6-diiodo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H13I2NO/c1-2-7-20-10-19-15-5-3-11(17)8-13(15)14-9-12(18)4-6-16(14)19/h2-9H,10H2,1H3 |
InChIキー |
WAHZJXAJCWDGMJ-UHFFFAOYSA-N |
正規SMILES |
CC=COCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


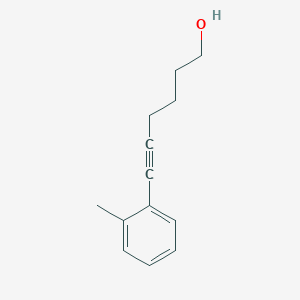
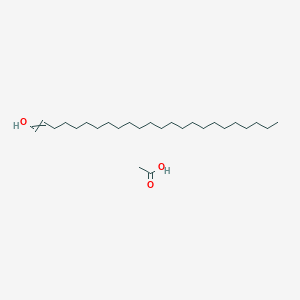
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)

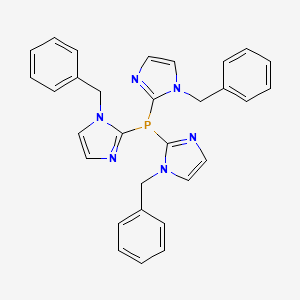

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
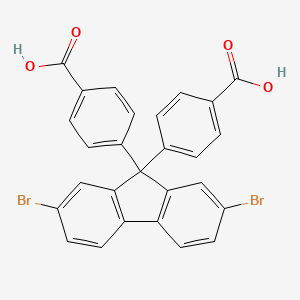
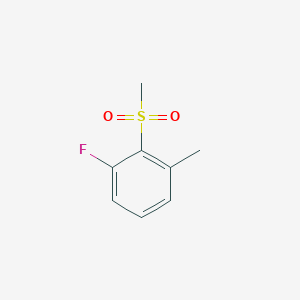
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![5-[(2-Formylphenyl)methylamino]pentanoic acid;hydrochloride](/img/structure/B14220149.png)

